Welcome to the BenchChem Online Store!
molecular formula C21H26N2O2 B8627935 2-[4-(2-methoxyphenyl)piperidin-1-yl]-N-(m-tolyl)acetamide CAS No. 630116-48-2

2-[4-(2-methoxyphenyl)piperidin-1-yl]-N-(m-tolyl)acetamide

Cat. No. B8627935
M. Wt: 338.4 g/mol
InChI Key: WNDADDXKRMDNSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07528134B2

Procedure details

4-(2-Methoxyphenyl)piperidine (200 mg, 1 mmol), the product from Example 1A (228 mg, 1 mmol) and N,N-diisopropylethylamine (0.185 mL, 1.1 mmol) in toluene (8 mL) were stirred at 60° C. for 18 hours. The reaction mixture was poured into water (30 mL) and extracted with ethyl acetate (30 mL). The organic layer was washed with brine (2×30 mL), dried over MgSO4, filtered and the filtrate concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (elution with dichloromethane:methanol, 9.5:0.5) to provide the title compound 177 mg (52.3%). 1H NMR (300 MHz, DMSO-d6) δ 1.71 (m, 4H), 2.28 (m, 5H), 2.89 (m, 1H), 2.96 (m, 2H), 3.13 (s, 2H), 3.78 (s, 3H), 6.91 (m, 3H), 7.20 (m, 3H), 7.45 (m, 2H), 8.69 (s, 1H); MS (DCI/NH3) m/e 339 (M+H)+. Anal. calcd for C21H26N2O2: C, 74.52; H, 7.74; N, 8.28. Found: C, 74.23, H, 7.71, N, 8.26.
Quantity
200 mg
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
228 mg
Type
reactant
Reaction Step One
Quantity
0.185 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
52.3%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1.C([N:18]([CH2:22][CH3:23])[CH:19]([CH3:21])[CH3:20])(C)C.[OH2:24]>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH:9]1[CH2:14][CH2:13][N:12]([CH2:23][C:22]([NH:18][C:19]2[CH:20]=[CH:8][CH:3]=[C:4]([CH3:5])[CH:21]=2)=[O:24])[CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
COC1=C(C=CC=C1)C1CCNCC1
Name
product
Quantity
228 mg
Type
reactant
Smiles
Name
Quantity
0.185 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
8 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (30 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine (2×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel (elution with dichloromethane:methanol, 9.5:0.5)

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)C1CCN(CC1)CC(=O)NC1=CC(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 177 mg
YIELD: PERCENTYIELD 52.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.